3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is fused with a phenyl and a chlorophenyl group. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Cyclization: The initial step involves the cyclization of a thiophene derivative with a suitable reagent to form the thieno[3,2-d]pyrimidine core.
Oxidation: The final step involves the oxidation of the intermediate to form the desired dione structure.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to corresponding diols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce diols or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds in terms of structure and biological activity:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thieno and pyrimidine rings.
Tetrahydrobenzo[4′,5′]thieno[3′,2′5,6]pyrido[4,3-d]pyrimidine derivatives: These compounds have been evaluated for their antiproliferative activities and have shown stronger activity compared to the positive control Fluorouracil.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H15ClN2O2S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |
InChI Key |
JNEZKEISAOTBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
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